molecular formula C19H13F3N4O5S B3016452 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 449792-96-5

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No. B3016452
CAS RN: 449792-96-5
M. Wt: 466.39
InChI Key: ZNXADTWAPSWNJT-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological applications. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting that the compound may have similar properties and potential uses in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step organic reactions, starting from basic building blocks such as thiophene systems, pyrazole derivatives, and benzothiazole compounds. For instance, the synthesis of 2-Nitro-N-(4-nitrophenyl)benzamide involves spectroscopy and elemental analysis, followed by single-crystal X-ray diffraction to determine the crystal structure . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides uses a non-steroidal anti-inflammatory drug as a starting material, indicating a potential route for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of aromatic rings, amide groups, and various substituents that influence the molecule's geometry and interactions. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide shows that it crystallizes in an orthorhombic space group with specific unit cell dimensions and dihedral angles between aromatic rings . These structural details are crucial for understanding the molecular conformation and potential binding interactions of the compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The presence of nitro, amide, and thiophene groups can lead to reactions such as hydrogen bonding, which stabilizes the crystal structure . Additionally, the synthesis of these compounds often involves reactions like acylation, nitration, and cyclization, which could be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards biological targets. For instance, the antihypertensive activity of 7-(substituted benzamido)-6-hydroxythieno[3,2-b]pyrans suggests that the compound may also exhibit biological activity . The crystal and molecular structure, as well as the thermal decomposition and electronic structures, are characterized using techniques such as X-ray diffraction, FT-IR, NMR, and DFT calculations .

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on synthesizing and characterizing compounds with similar structures, highlighting methods for creating these compounds and assessing their properties. For example, the synthesis of metal complexes with heterocyclic sulfonamide showing strong carbonic anhydrase inhibitory properties was investigated, demonstrating the potential of these compounds in medicinal chemistry (Büyükkıdan et al., 2013).

Potential Applications

  • Biological Activity : Several studies have explored the biological activities of related compounds, including their use as carbonic anhydrase inhibitors (Büyükkıdan et al., 2013), indicating potential applications in treating conditions like glaucoma or mountain sickness.

  • Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities, suggesting that related compounds could serve as a basis for developing new antitumor medications (Yoshida et al., 2005).

  • Material Science Applications : The development of high-refractive-index polyamides by introducing nitro groups and thiazole rings indicates the potential of similar compounds in creating new materials with desirable optical properties (Javadi et al., 2015).

properties

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O5S/c20-19(21,22)15-4-2-1-3-13(15)18(27)23-17-14-9-32(30,31)10-16(14)24-25(17)11-5-7-12(8-6-11)26(28)29/h1-8H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXADTWAPSWNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

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